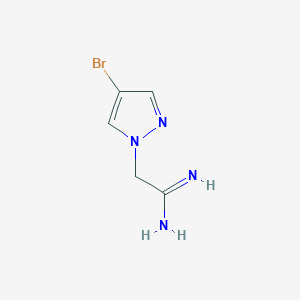
2-Cyclopentyl-2-methylpropanal
Übersicht
Beschreibung
“2-Cyclopentyl-2-methylpropanal” is a cyclic compound. It has a molecular formula of C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, cyclopentyl methyl ether (CPME) is synthesized from cyclopentanol (CPL) as a starting material . CPL is produced by hydrogenation of cyclopentanone, a 5-membered ring ketone .
Molecular Structure Analysis
The molecular structure of “2-Cyclopentyl-2-methylpropanal” is based on its molecular formula, C9H16O2 . The structure consists of a cyclopentyl group and a 2-methylpropanal group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopentyl-2-methylpropanal” include a molecular formula of C9H16O2 , an average mass of 156.222 Da, and a monoisotopic mass of 156.115036 Da .
Wissenschaftliche Forschungsanwendungen
Medicine: Drug Synthesis and Solvent Use
2-Cyclopentyl-2-methylpropanal may serve as a precursor in the synthesis of pharmaceutical compounds due to its structural properties. Its potential as a solvent in drug formulation could also be explored, considering its organic nature which might interact favorably with various pharmacological substances .
Agriculture: Pesticide Formulation
In agriculture, this compound could be investigated for use in pesticide formulations. Its chemical stability and potential for modification make it a candidate for creating more effective and environmentally friendly pesticides .
Materials Science: Polymer Production
The compound’s unique structure could be beneficial in the field of materials science, particularly in the development of new polymers. Its incorporation into polymer chains could result in materials with improved durability and flexibility .
Environmental Science: Green Solvent Applications
As the industry moves towards greener practices, 2-Cyclopentyl-2-methylpropanal could be assessed for its efficacy as a green solvent, reducing the environmental impact of chemical processes .
Food Industry: Flavoring Agent
The aldehyde group in 2-Cyclopentyl-2-methylpropanal suggests that it could be used as a flavoring agent in the food industry. Its potential for creating new flavors or enhancing existing ones could be an area of significant research .
Cosmetics: Fragrance Component
In cosmetics, this compound could be explored as a fragrance component due to its potential to impart a unique scent to products. Its volatility and reactivity with other compounds could be advantageous in developing new fragrances .
Energy Production: Biofuel Research
Research into biofuels could benefit from the investigation of 2-Cyclopentyl-2-methylpropanal as a potential biofuel component or additive, contributing to more sustainable energy sources .
Pharmaceuticals: Solvent for Active Pharmaceutical Ingredients (APIs)
The compound’s properties might make it suitable as a solvent for APIs during the drug manufacturing process, possibly enhancing the solubility and stability of drugs .
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,7-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEDQTPUGBNHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-methylpropanal | |
CAS RN |
1499937-34-6 | |
| Record name | 2-cyclopentyl-2-methylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
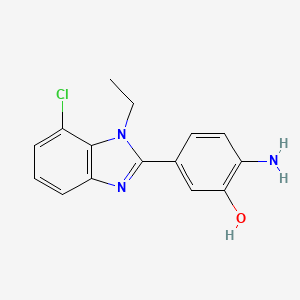


![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)
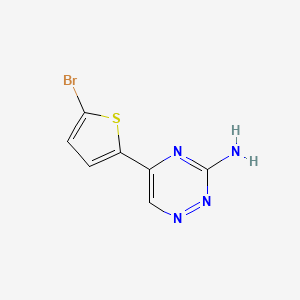
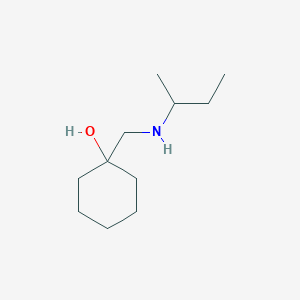


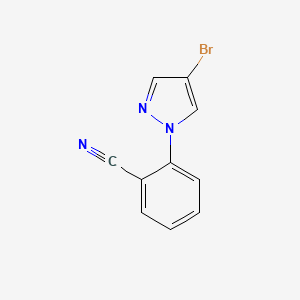
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)
